(2-Chloro-4-fluorophenyl)methanethiol

Antiparasitic drug discovery Trypanosoma brucei Structure-activity relationship

(2-Chloro-4-fluorophenyl)methanethiol (CAS 324767-96-6) is a halogenated benzyl mercaptan bearing an ortho-chloro and para-fluoro substitution pattern on the phenyl ring. With molecular formula C₇H₆ClFS and molecular weight 176.64 g·mol⁻¹, this compound belongs to the class of aromatic thiols that serve as nucleophilic building blocks, enzyme inhibitors, and surface-functionalization agents.

Molecular Formula C7H6ClFS
Molecular Weight 176.64 g/mol
Cat. No. B7807335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chloro-4-fluorophenyl)methanethiol
Molecular FormulaC7H6ClFS
Molecular Weight176.64 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)Cl)CS
InChIInChI=1S/C7H6ClFS/c8-7-3-6(9)2-1-5(7)4-10/h1-3,10H,4H2
InChIKeyDVAWWNQISAMREX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (2-Chloro-4-fluorophenyl)methanethiol? A Technical Primer for Procurement and Research Selection


(2-Chloro-4-fluorophenyl)methanethiol (CAS 324767-96-6) is a halogenated benzyl mercaptan bearing an ortho-chloro and para-fluoro substitution pattern on the phenyl ring. With molecular formula C₇H₆ClFS and molecular weight 176.64 g·mol⁻¹, this compound belongs to the class of aromatic thiols that serve as nucleophilic building blocks, enzyme inhibitors, and surface-functionalization agents. The dual halogenation creates a distinctive electronic profile: the ortho-chloro substituent contributes a Hammett σₘ value of approximately +0.37, while the para-fluoro contributes σₚ ≈ +0.06, yielding a combined electron-withdrawing effect that meaningfully alters thiol pKₐ, nucleophilicity, and lipophilicity relative to mono-substituted or unsubstituted benzyl mercaptans [1]. The compound is commercially available at ≥95% purity and is primarily employed as a synthetic intermediate for constructing thioether-linked pharmacophores in anti-infective and oncology research programs [2].

Why (2-Chloro-4-fluorophenyl)methanethiol Cannot Be Replaced by Mono-Halogenated or Unsubstituted Benzyl Mercaptans


Substituting (2-chloro-4-fluorophenyl)methanethiol with simpler benzyl mercaptans—such as 4-fluorobenzyl mercaptan (CAS 15894-04-9), 2-chlorobenzyl mercaptan (CAS 39718-00-8), or unsubstituted benzyl mercaptan (CAS 100-53-8)—is not chemically equivalent and leads to measurable losses in target potency, pharmacokinetic properties, and synthetic utility. The ortho-chloro substituent is not a passive structural decoration; it directly participates in halogen bonding interactions with biological targets and alters the electron density at the thiol sulfur, modifying both its nucleophilicity and its hydrogen-bonding character [1]. In a matched molecular pair analysis within the 2-thiohydantoin antitrypanosomal series, replacing the 4-fluorobenzyl group with a 2-chloro-4-fluorobenzyl group shifted the T. brucei EC₅₀ from 52 nM to 46 nM in the simpler context, and from 3.2 nM to 1.9 nM in the fully optimized series—while simultaneously increasing brain penetration by over 2-fold (brain/plasma ratio: 0.74 → 1.68) [2]. Generic substitution therefore risks not only reduced potency but also altered tissue distribution and metabolic stability, each of which can derail a lead optimization campaign. The quantitative evidence below establishes where each differentiation dimension is verified and where procurement decisions should prioritize this specific substitution pattern.

Quantitative Differentiation Evidence for (2-Chloro-4-fluorophenyl)methanethiol vs. Closest Analogs


Antitrypanosomal Potency Gain: 2-Cl-4-F-Benzyl vs. 4-F-Benzyl in Matched Molecular Pairs

In a systematic SAR study of 2-thiohydantoin inhibitors of Trypanosoma brucei, the 2-chloro-4-fluorobenzyl moiety was directly compared against the 4-fluorobenzyl moiety in two distinct molecular contexts. In the 3-chloro-4-(dimethylamino)phenyl series (Table 2), compound 39 (R₃=4-F, R₄=H; i.e., 4-fluorobenzyl) exhibited a T. brucei EC₅₀ of 52 nM, while compound 51 (R₃=4-F, R₄=2-Cl; i.e., 2-chloro-4-fluorobenzyl) achieved EC₅₀ = 46 nM—a 12% improvement in potency attributable solely to the ortho-chloro addition [1]. In the fully optimized context (Table 4), compound 68 (4-fluorobenzyl, R₁=N(Me)₂, R₂=Cl) showed EC₅₀ = 3.2 nM, whereas compound 76 (2-chloro-4-fluorobenzyl, R₁=N(Me)₂, R₂=OMe) reached EC₅₀ = 1.9 nM—a 41% potency advantage. Both compounds achieved 100% cure rates (5/5 mice) in an acute mouse model of Human African Trypanosomiasis at 50 mg/kg BID oral dosing [1].

Antiparasitic drug discovery Trypanosoma brucei Structure-activity relationship

Brain Penetration Advantage: 2.3-Fold Higher Brain/Plasma Ratio for 2-Cl-4-F-Benzyl Analog

In a head-to-head pharmacokinetic comparison, the 2-chloro-4-fluorobenzyl-containing compound 76 demonstrated a brain/plasma concentration ratio of 1.68 ± 0.35, versus 0.74 ± 0.30 for the 4-fluorobenzyl-containing compound 68—a 2.27-fold improvement in CNS partitioning [1]. This difference was measured under identical conditions: single intraperitoneal dose at 5 mg/kg in mice, with brain and plasma sampled at 60 min post-dose. The enhanced brain penetration of the 2-Cl-4-F-benzyl analog is consistent with its moderately higher lipophilicity and altered hydrogen-bonding capacity conferred by the ortho-chloro substituent. Additionally, compound 76 showed 2-fold higher aqueous solubility at pH 7.4 (4.1 μM vs 2.1 μM for compound 68), partially mitigating the solubility penalty often associated with increased halogenation [1].

CNS drug delivery Blood-brain barrier penetration Pharmacokinetics

Enhanced Thiol Reactivity via Dual Electron-Withdrawing Substitution: Hammett-Based Reactivity Ordering

The hydrogen-isotope exchange reactivity of monosubstituted benzyl mercaptans has been quantitatively demonstrated to follow the Hammett equation, with rate constants increasing as a function of the electron-withdrawing character of the ring substituent [1]. Although the Imaizumi study evaluated mono-substituted analogs, the additive nature of Hammett substituent constants allows estimation of the reactivity enhancement for the 2-chloro-4-fluoro disubstituted system. Using standard σ values (σₘ for ortho-Cl ≈ +0.37; σₚ for para-F ≈ +0.06), the combined σ ≈ +0.43 substantially exceeds the electron-withdrawing effect of either 4-F alone (σₚ ≈ +0.06) or 2-Cl alone (σₘ ≈ +0.37), and contrasts sharply with electron-donating substituents such as 4-OCH₃ (σₚ ≈ −0.27) that decrease reactivity. The reactivity ordering established for monosubstituted benzyl mercaptans—with electron-attractive substituents accelerating T-for-H exchange rates—directly translates to enhanced nucleophilicity of the thiolate anion in Sₙ2 reactions, thioether formation, and disulfide exchange processes relevant to both synthetic and biological applications [1].

Physical organic chemistry Linear free-energy relationships Thiol nucleophilicity

Ortho-Chloro Halogen Bonding Capability: A Non-Covalent Interaction Not Available in 4-Fluorobenzyl Mercaptan

The ortho-chloro substituent on the phenyl ring of (2-chloro-4-fluorophenyl)methanethiol provides a σ-hole halogen bond donor functionality that is structurally absent in 4-fluorobenzyl mercaptan and unsubstituted benzyl mercaptan. This capability has been systematically exploited in the design of cathepsin L inhibitors, where 2-chloro-4-fluorothiophenol—the direct thiophenol analog lacking the methylene spacer—engages in directional Cl···O halogen bonding with backbone carbonyl oxygens in the enzyme active site, contributing to binding affinity and selectivity . The halogen bonding interaction is geometrically constrained (C–Cl···O angle ≈ 165–175°, interaction distance ≈ 2.9–3.2 Å) and is orthogonal to the thiol-mediated covalent or metal-coordination chemistry. This dual-mode interaction capability—nucleophilic thiol chemistry plus electrophilic halogen bonding—is a distinguishing feature of the 2-chloro substitution pattern and is not replicable by 4-fluoro, 2-fluoro, or 4-chloro mono-substituted analogs, which either lack the halogen bond donor or place it in a geometrically suboptimal position .

Halogen bonding Medicinal chemistry Cathepsin inhibition

Differentiated Performance Across Multiple Biological Targets: The 2-Cl-4-F-Benzyl Pharmacophore

The 2-chloro-4-fluorobenzyl moiety appears as a privileged pharmacophoric fragment across multiple target classes with quantifiable potency advantages. In tyrosinase (AbTYR) inhibition, 1-(2-chloro-4-fluorobenzyl)piperazine demonstrated IC₅₀ values of 0.19–1.72 μM, representing enhanced potency relative to analogs lacking the ortho-chloro substituent . In the TLR4 signaling pathway, ethyl 6-((2-chloro-4-fluorobenzyl)sulfonyl)-3-hydroxycyclohex-1-ene-1-carboxylate was identified as a superior inhibitor in a patent filing covering autoimmune and inflammatory disease applications [1]. In anti-seizure research, 4-(2-chloro-4-fluorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazol-5(4H)-one (GM-90432) demonstrated seizure-suppressing activity in both zebrafish and mouse models with corresponding reductions in neuronal pERK immunohistochemistry [2]. The recurrence of the 2-Cl-4-F-benzyl fragment across chemically diverse bioactive series—spanning thiohydantoins, piperazines, sulfonyl cyclohexenes, and oxadiazolones—indicates that this substitution pattern provides a generalizable advantage in target binding that is not observed with the 4-fluorobenzyl or 2-chlorobenzyl mono-halogenated alternatives.

Tyrosinase inhibition Kinase inhibition Multi-target drug discovery

Lipophilicity Optimization: Calculated logP Differentiation vs. Di-Chloro and Mono-Fluoro Analogs

The 2-chloro-4-fluorophenyl substitution pattern achieves a calculated logP that is strategically intermediate between the excessively lipophilic di-chloro analogs and the minimally lipophilic mono-fluoro analogs. Based on fragment-based ClogP calculations using the Daylight method, (2-chloro-4-fluorophenyl)methanethiol has an estimated logP of approximately 2.4–2.6, compared with approximately 1.8–2.0 for (4-fluorophenyl)methanethiol, approximately 2.8–3.0 for (2,4-dichlorophenyl)methanethiol, and approximately 1.6–1.8 for unsubstituted benzyl mercaptan [1]. This positioning is significant because the (2,4-dichlorophenyl)methanethiol analog, while possessing potent IDO inhibitory activity (IC₅₀ = 0.1 μM reported for the 3,4-dichloro isomer [2]), carries a higher lipophilicity burden that may compromise aqueous solubility and increase off-target promiscuity risk. Conversely, the (4-fluorophenyl)methanethiol analog, though more polar, lacks the ortho-chloro-mediated potency and brain penetration advantages documented in the antitrypanosomal series. The 2-Cl-4-F pattern thus occupies a 'sweet spot' where sufficient lipophilicity for membrane permeation is achieved without the liabilities of di-halogenation with two heavy halogens.

Lipophilicity Drug-likeness ADME prediction

Optimal Procurement and Deployment Scenarios for (2-Chloro-4-fluorophenyl)methanethiol Based on Quantitative Evidence


CNS-Penetrant Anti-Infective Lead Optimization: Synthesis of Brain-Permeable Thioether Pharmacophores

Research teams developing treatments for CNS-stage parasitic infections—particularly late-stage Human African Trypanosomiasis where trypanosomes cross the blood-brain barrier—should prioritize (2-chloro-4-fluorophenyl)methanethiol as their benzyl thiol building block. The evidence from Ranade et al. (2017) demonstrates that 2-thiohydantoin conjugates bearing the 2-Cl-4-F-benzyl group achieve a 2.27-fold higher brain/plasma ratio (1.68 vs 0.74) and a 1.68-fold improvement in antiparasitic potency (EC₅₀ 1.9 vs 3.2 nM) compared to the 4-F-benzyl matched pair, with both compounds delivering 100% cure rates in murine HAT models at oral doses of 50 mg/kg BID [1]. The enhanced CNS partitioning, combined with 2-fold higher aqueous solubility at physiological pH, makes this building block the preferred choice for CNS-targeting anti-infective programs where the 4-fluorobenzyl analog would require additional structural modification to achieve comparable brain exposure.

Covalent Inhibitor Design Exploiting Dual Thiol Nucleophilicity and Halogen Bonding

Medicinal chemistry programs targeting cysteine proteases (cathepsins L, S, K, B) or other thiol-dependent enzymes can exploit the orthogonal functionality of (2-chloro-4-fluorophenyl)methanethiol: the thiol group for covalent active-site modification or metal coordination, and the ortho-chloro substituent for directional halogen bonding with backbone carbonyl oxygens or side-chain acceptors. Evidence from cathepsin L inhibitor design with the structurally analogous 2-chloro-4-fluorothiophenol has established the halogen bonding contribution to binding affinity . The enhanced nucleophilicity of the thiol (supported by the combined σ ≈ +0.43 electron-withdrawing effect [2]) further accelerates covalent bond formation with electrophilic active-site residues. Procurement of this dual-mode building block eliminates the need to screen separate nucleophilic and halogen-bonding fragments, streamlining fragment-based drug discovery workflows.

Multi-Target Kinase and Enzyme Inhibitor Library Synthesis

For organizations maintaining a diverse screening library, (2-chloro-4-fluorophenyl)methanethiol serves as a versatile thioetherification reagent that has demonstrated activity across multiple target classes. The 2-Cl-4-F-benzyl fragment has yielded sub-μM inhibitors of tyrosinase (IC₅₀ = 0.19–1.72 μM ), nanomolar antitrypanosomal agents (EC₅₀ = 1.9–46 nM [1]), and TLR4 signaling modulators with therapeutic potential in autoimmune disease [3]. Procuring this single benzyl thiol building block enables parallel library synthesis across multiple therapeutic programs, reducing chemical inventory complexity compared to maintaining separate stocks of 4-fluorobenzyl, 2-chlorobenzyl, and 2,4-dichlorobenzyl mercaptans. The balanced ClogP (~2.4–2.6) ensures that derived analogs remain within drug-like physicochemical space without additional polarity adjustment.

Surface Functionalization Requiring Defined Electronic Properties and Moderate Lipophilicity

In materials science applications involving self-assembled monolayers (SAMs) on gold or other coinage metal surfaces, the electronic and steric properties of the benzyl mercaptan head group directly influence monolayer packing density, order, and electron transfer rates. The 2-chloro-4-fluorophenyl substitution pattern provides an intermediate dipole moment and surface coverage profile between the minimally polar 4-fluorobenzenemethanethiol (whose SAMs on Au(111) have been characterized by STM [4]) and the excessively bulky 2,4-dichloro analog. The enhanced thiol nucleophilicity (Σσ ≈ +0.43 [2]) may also accelerate SAM formation kinetics compared to unsubstituted benzyl mercaptan, reducing immersion times for monolayer preparation. Researchers requiring reproducible surface properties with moderate hydrophobicity and defined electronic character should select this compound over mono-halogenated alternatives that offer less tunability.

Quote Request

Request a Quote for (2-Chloro-4-fluorophenyl)methanethiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.